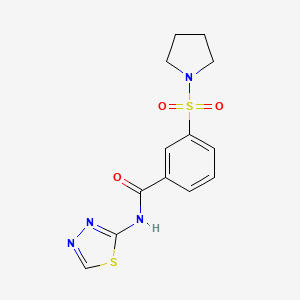
1-(4-chlorophenyl)-4-(3-phenylpropanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-(3-phenylpropanoyl)piperazine, also known as CPP, is a synthetic compound that belongs to the family of piperazine derivatives. CPP has been widely used in scientific research as a tool to study the central nervous system and its functions.
Mecanismo De Acción
1-(4-chlorophenyl)-4-(3-phenylpropanoyl)piperazine acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and other behaviors. By binding to the 5-HT1A receptor, 1-(4-chlorophenyl)-4-(3-phenylpropanoyl)piperazine can modulate the activity of this receptor and affect the levels of serotonin in the brain.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(3-phenylpropanoyl)piperazine has been shown to have a number of biochemical and physiological effects. It can increase the release of serotonin in the brain, which can lead to changes in mood and behavior. 1-(4-chlorophenyl)-4-(3-phenylpropanoyl)piperazine has also been shown to increase the activity of certain brain regions, including the prefrontal cortex and the amygdala, which are involved in the regulation of mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-chlorophenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its ability to selectively target the 5-HT1A receptor. This allows researchers to study the effects of drugs on this receptor and its associated pathways. However, there are also some limitations to using 1-(4-chlorophenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments. For example, 1-(4-chlorophenyl)-4-(3-phenylpropanoyl)piperazine has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Direcciones Futuras
There are many potential future directions for research on 1-(4-chlorophenyl)-4-(3-phenylpropanoyl)piperazine. One area of interest is the development of new drugs that target the 5-HT1A receptor and its associated pathways. Another area of interest is the use of 1-(4-chlorophenyl)-4-(3-phenylpropanoyl)piperazine in the study of mood disorders, such as depression and anxiety. Finally, there is also potential for the use of 1-(4-chlorophenyl)-4-(3-phenylpropanoyl)piperazine in the development of new treatments for these disorders.
Métodos De Síntesis
1-(4-chlorophenyl)-4-(3-phenylpropanoyl)piperazine can be synthesized through a multistep process that involves the reaction of 1-(4-chlorophenyl)piperazine with 3-phenylpropanoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain 1-(4-chlorophenyl)-4-(3-phenylpropanoyl)piperazine in its pure form.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-4-(3-phenylpropanoyl)piperazine has been widely used in scientific research to study the central nervous system and its functions. It has been used as a tool to investigate the role of serotonin receptors in the regulation of mood, anxiety, and other behaviors. 1-(4-chlorophenyl)-4-(3-phenylpropanoyl)piperazine has also been used to study the effects of drugs on the central nervous system, including the development of tolerance and dependence.
Propiedades
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-17-7-9-18(10-8-17)21-12-14-22(15-13-21)19(23)11-6-16-4-2-1-3-5-16/h1-5,7-10H,6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTAUWKWTAIYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(3-phenylpropanoyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]](/img/structure/B5686859.png)
![3-phenyl-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5686861.png)
![2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5686867.png)






![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5686914.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[(methylthio)acetyl]-3-pyrrolidinol](/img/structure/B5686918.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5686941.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[3-(methylthio)propyl]-3-pyrrolidinyl}-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5686942.png)
![2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5686944.png)